(Diphenylamino)acetic acid

Electrochromic devices Conducting polymers Optical switching

For researchers needing an electropolymerizable monomer with inherently faster switching kinetics, (diphenylamino)acetic acid directly addresses the performance gap of carbazole-based analogs. This building block delivers quantifiable device advantages: • Achieves a 43% faster electrochromic response (1.2 s vs. 2.1 s) for sub-1.5-second full-contrast switching. • Exhibits a 150-200 mV lower oxidation potential than triphenylamine derivatives, enabling gentler deposition on sensitive flexible substrates. • Provides a carboxylic acid anchor for covalent surface modification, unavailable in simple diphenylamine.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 60085-74-7
Cat. No. B1607076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diphenylamino)acetic acid
CAS60085-74-7
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
InChIKeyKFLKTDAONDZLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylaminoacetic Acid: Chemistry & Material Class


(Diphenylamino)acetic acid (CAS 60085-74-7; C₁₄H₁₃NO₂; MW 227.26 g/mol) is an N,N-diarylaminoacetic acid derivative, comprising a glycine backbone with two phenyl substituents on the nitrogen atom . It belongs to the triarylamine structural family, a class widely recognized for electron-donating capability and utility in organic electronics [1]. The compound is commercially available as a research chemical, typically at ≥95% purity, and serves as a monomeric building block or synthetic intermediate .

Triarylamine electron-donor building block for organic electronics research
Carboxylic acid handle enables post-functionalization and surface anchoring studies
Electropolymerization monomer for donor-acceptor conjugated polymer synthesis

Diphenylaminoacetic Acid vs. Analogs: Performance Differences


Within the triarylamine class, substitution of (diphenylamino)acetic acid with closely related analogs—such as triphenylamine derivatives, carbazole-acetic acid hybrids, or simple diphenylamine—is non-trivial. The presence of the carboxylic acid functionality confers distinct electrochemical and polymer-film properties relative to non-functionalized triarylamines [1]. Compared to triphenylamine-based monomers, diphenylamino derivatives exhibit easier electron removal (lower oxidation potential) [2]. Relative to carbazole-acetic acid analogs, diphenylamino-based polymers demonstrate fundamentally different electrochromic switching behavior [3]. Generic interchange without accounting for these documented differences risks altered polymerization efficiency, compromised film stability, and suboptimal device performance.

Triphenylamine substitution may shift oxidation potential and polymerization initiation profiles, requiring re-optimization.
Carbazole-acetic acid analogs alter electrochromic switching kinetics; direct method transfer is unlikely without re-evaluation.
Simple diphenylamine lacks the carboxylic acid group, limiting post-polymerization modification and surface anchoring capability.

Diphenylaminoacetic Acid: Comparative Performance Evidence


Electrochromic Response Time vs. Carbazole-Acetic Acid Polymers

Polymers derived from diphenylamino-containing monomers exhibit distinct electrochromic switching kinetics compared to carbazole-acetic acid-based polymers. In a head-to-head comparative study of acetic acid-functionalized electrochromic polymers, the diphenylamino-derived system achieved full color switching (neutral to oxidized state) within 1.2 seconds at 423 nm, whereas the carbazole-based analog required 2.1 seconds for equivalent optical density change under identical applied potential [1].

Electrochromic Switching Speed
Head-to-head
Diphenylamino polymer: 1.2 s vs. carbazole polymer: 2.1 s (43% faster at 423 nm)
Supports faster electrochromic response context in device-relevant switching studies
Reported under specific spectroelectrochemical conditions; response may vary with film thickness and electrolyte.
Electrochromic devices Conducting polymers Optical switching

Oxidation Potential vs. Triphenylamine Derivatives

Comparative electrochemical analysis reveals that diphenylamine derivatives undergo oxidation at potentials approximately 150–200 mV lower than structurally analogous triphenylamine derivatives under identical conditions [1]. This reduced oxidation barrier facilitates electropolymerization initiation and enables deposition of polymer films with reduced side reactions. The dimeric coupling occurs exclusively at the para-positions of the phenyl rings, yielding well-defined poly(triphenylamine)-type backbones [2].

Oxidation Potential
Class-level
Diphenylamino class: ~0.75–0.85 V vs. Ag/AgCl; reduction of 150–200 mV vs. triphenylamine class
Supports lower-barrier electropolymerization initiation and reduced over-oxidation risk
Cyclic voltammetry in organic electrolyte; actual values depend on substituent and solvent system.
Electropolymerization Conjugated polymers Organic electronics

Cycling Stability vs. Triphenylamine Polymers

While diphenylamino derivatives polymerize more readily, triphenylamine-based polymers exhibit superior stability under repeated electrochemical cycling. Comparative studies indicate that poly(triphenylamine) films retain >90% of initial electroactivity after 500 CV cycles, whereas diphenylamine-derived polymers typically show 15–25% greater degradation under identical cycling conditions [1]. The enlarged conjugated system in triphenylamine polymers confers enhanced structural resilience to repeated redox events.

Cycling Stability
Class-level
Diphenylamino-based polymers: ~65–75% electroactivity retention after 500 cycles; triphenylamine-based: >90%
Indicates lower cycling stability; informs device-lifetime endpoint monitoring
Stability may vary with polymer film preparation and electrolyte system; long-term cycling endurance requires validation.
Polymer stability Electrochemical cycling Device lifetime

Synthesis Route: Alkylation vs. Palladium Coupling

(Diphenylamino)acetic acid can be synthesized via two distinct routes: (1) direct alkylation of diphenylamine with chloroacetic acid under alkaline conditions, offering a straightforward one-step approach; (2) palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), which provides access to functionalized derivatives but requires expensive catalysts and rigorous conditions [1]. The alkylation route is unique to N-unsubstituted diarylamines and is not applicable to fully substituted triarylamines, which lack the requisite N–H nucleophilic site.

Synthesis Route
Source review
One-step alkylation with chloroacetic acid available for N-unsubstituted diarylamines; triarylamines require multi-step coupling
Supports procurement via simpler alkylation route; verify vendor synthetic method and purity profile
Alkylation route typical yields >60%; purity may differ between synthetic methods.
Synthetic methodology Process chemistry Cost analysis

Diphenylaminoacetic Acid: Optimal Application Scenarios


Fast-Switching Electrochromic Smart Windows

In electrochromic device applications where switching speed is a critical performance metric, (diphenylamino)acetic acid-derived polymers offer quantifiable advantage over carbazole-acetic acid analogs. The 43% faster response time (1.2 s vs. 2.1 s at 423 nm) translates directly to improved user experience in smart windows, automotive dimmable mirrors, and adaptive eyewear. Procurement of this monomer is justified when the device specification demands sub-1.5-second full-contrast switching under standard driving voltages [1].

Low-Oxidation-Potential Electropolymerization

For electrochemical deposition of hole-transport layers or electrochromic films, the 150–200 mV lower oxidation potential of diphenylamino derivatives relative to triphenylamine analogs reduces the energy barrier for polymerization initiation. This characteristic is particularly valuable when working with sensitive substrates (e.g., flexible ITO, organic underlayers) or when minimizing over-oxidation side products is essential for film uniformity [1][2]. This compound is the preferred monomer choice where process compatibility outweighs long-term cycling durability requirements.

Electrochemical Donor-Acceptor Polymer Synthesis

The diphenylamino group serves as an established 'electropolymerization handle' for constructing donor-acceptor conjugated polymers [1]. (Diphenylamino)acetic acid provides a carboxylic acid functional handle that enables post-polymerization modification, covalent anchoring to metal oxide surfaces (e.g., TiO₂ in DSSCs), or improved solubility for solution processing—capabilities not present in simple diphenylamine. This positions the compound as a versatile building block for synthesizing tailored conjugated materials for organic photovoltaics, sensors, and electrochromic displays.

Cost-Effective Diarylaminoacetic Acid Scaffold Synthesis

When the synthetic objective is to obtain a diarylaminoacetic acid core structure, (diphenylamino)acetic acid produced via the alkylation route offers a more economical and scalable entry point compared to triarylamine analogs that require costly palladium-catalyzed coupling steps [1]. Procurement of this compound is strategically advantageous for research programs that require multi-gram quantities of the scaffold for derivatization, particularly where the N-aryl substitution pattern of diphenylamine is sufficient and additional aryl substitution is unnecessary.

Application
Selection Property
Validation Focus
Fast-switching electrochromic device studies
Electrochromic switching speed context
Response time and contrast ratio evaluation
Low-oxidation-potential electropolymerization research
Monomer oxidation potential profile
Polymerization onset potential and film uniformity
Donor-acceptor polymer synthesis research
Electropolymerization handle and carboxylic acid functionality
Post-functionalization and surface anchoring efficiency
Diarylaminoacetic acid scaffold synthesis
Synthetic route accessibility
Vendor route verification and purity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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